

2,4-Dimethylphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: **2,4-Dimethylphenylboronic acid**

Cat. No.: **B1307606**

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An In-Depth Technical Guide to **2,4-Dimethylphenylboronic Acid** for Researchers and Drug Development Professionals

Introduction

2,4-Dimethylphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry. As an arylboronic acid, it is a key building block, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in complex molecules.^[1] Its unique structural and electronic properties make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides a comprehensive overview of its molecular properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery and development.

Core Molecular and Physical Properties

The fundamental properties of **2,4-Dimethylphenylboronic acid** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Data
Molecular Formula	C ₈ H ₁₁ BO ₂
Molecular Weight	149.98 g/mol [1] [2] [3] [4] [5]
CAS Number	55499-44-0 [1] [2] [4] [5]
Appearance	White to light yellow crystalline powder [1]
Melting Point	192 - 195 °C [1] [4]
Purity (Typical)	≥ 95% [4]
Synonyms	2,4-Dimethylbenzeneboronic acid, m-Xylene-4-boronic acid [1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2,4-Dimethylphenylboronic acid** are crucial for its effective use in research.

Synthesis of 2,4-Dimethylphenylboronic Acid via Grignard Reaction

This protocol describes a common method for the synthesis of arylboronic acids, adapted for **2,4-Dimethylphenylboronic acid** from a similar procedure for substituted phenylboronic acids. [\[6\]](#)[\[7\]](#) The process involves the formation of a Grignard reagent from 4-bromo-m-xylene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

- 4-Bromo-1,3-dimethylbenzene (4-Bromo-m-xylene)
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Iodine (crystal, for initiation)

- Trimethyl borate or Triethyl borate
- Hydrochloric acid (1 M)
- Diethyl ether
- Anhydrous sodium sulfate
- Saturated brine solution

Procedure:

- Grignard Reagent Formation:
 - Add magnesium turnings (1.2 equivalents) to a dry, three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add a small crystal of iodine and gently heat under a nitrogen atmosphere to activate the magnesium.
 - Add a small portion of anhydrous THF to the flask.
 - Dissolve 4-bromo-1,3-dimethylbenzene (1 equivalent) in anhydrous THF and add it to the dropping funnel.
 - Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction.
 - Once the reaction starts (indicated by heat and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

- Add trimethyl borate (1.5 equivalents), dissolved in anhydrous THF, dropwise to the cooled Grignard reagent solution over 30 minutes, keeping the temperature below -70 °C.
- After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic. Stir vigorously for 1-2 hours.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
 - Combine the organic layers and wash with saturated brine solution.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification:
 - Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain pure **2,4-Dimethylphenylboronic acid**.

Caption: Workflow for the synthesis of **2,4-Dimethylphenylboronic acid**.

Analytical Quantification using LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of boronic acids.^{[8][9]} This protocol provides a general framework for developing an LC-MS/MS method for **2,4-Dimethylphenylboronic acid**.

Materials:

- **2,4-Dimethylphenylboronic acid** standard
- Methanol (LC-MS grade)

- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate (or other suitable buffer)

Procedure:

- Standard Preparation:
 - Prepare a 1 mg/mL stock solution of **2,4-Dimethylphenylboronic acid** in methanol.
 - Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Sample Preparation:
 - Dissolve the sample containing **2,4-Dimethylphenylboronic acid** in the initial mobile phase solvent to an appropriate concentration falling within the calibration range.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- LC-MS/MS Conditions:
 - HPLC System:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 10 mM Ammonium acetate in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .

- Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Optimize by infusing the standard solution. A potential transition would be the precursor ion $[M-H]^-$ to a characteristic product ion.
 - Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
- Data Analysis:
 - Integrate the peak area for the MRM transition of **2,4-Dimethylphenylboronic acid** in both the standards and samples.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

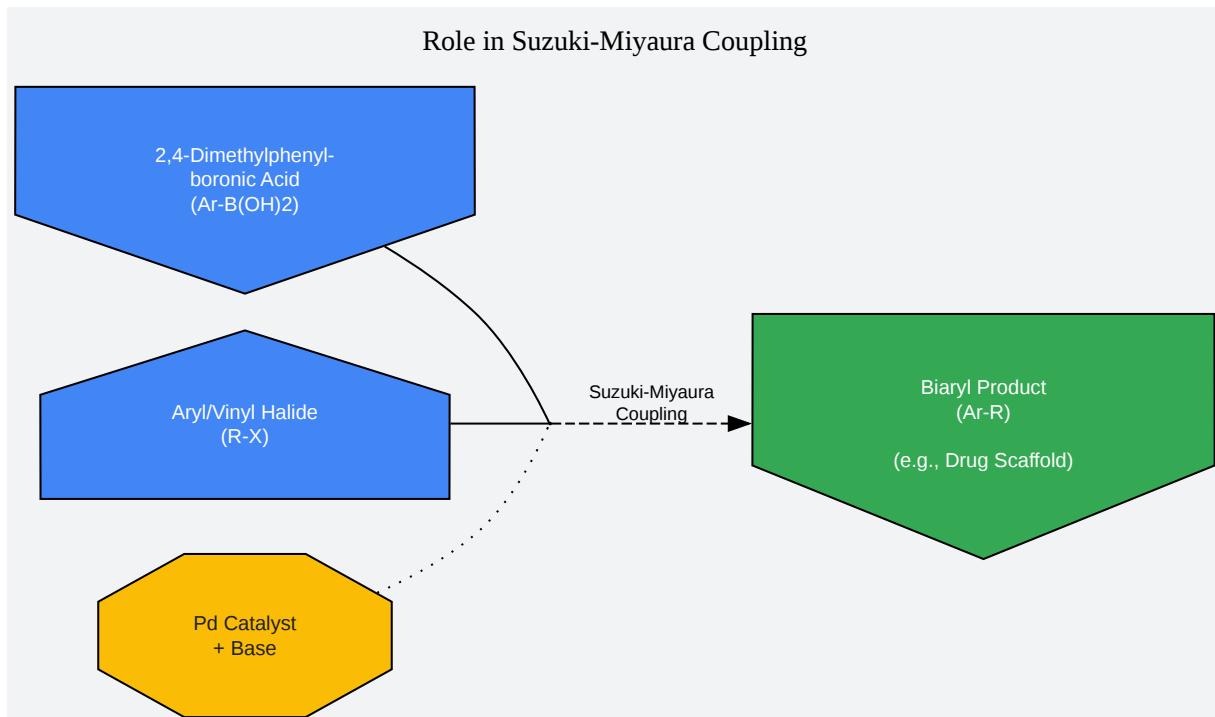
Caption: General workflow for LC-MS/MS analysis of **2,4-Dimethylphenylboronic acid**.

Application in Drug Development

2,4-Dimethylphenylboronic acid is a cornerstone reagent for drug development professionals, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and selective creation of C-C bonds between an aryl or vinyl halide/triflate and an organoboron compound, a process central to the synthesis of many pharmaceutical agents.

The dimethyl substitution pattern on the phenyl ring influences the electronic properties and steric hindrance of the boronic acid, which can be leveraged to control reactivity and selectivity in complex syntheses. It serves as a key intermediate in the construction of biologically active molecules that may target a wide range of diseases.^[1] The broader class of boronic acids has led to several FDA-approved drugs, such as the proteasome inhibitor bortezomib for multiple

myeloma, highlighting the therapeutic potential of molecules synthesized using these building blocks.^{[10][11]}



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Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

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